

Application Notes and Protocols for In Vitro IC50 Determination of Ornithine-Methotrexate

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Compound of Interest		
Compound Name:	Ornithine-methotrexate	
Cat. No.:	B1677493	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ornithine-methotrexate is a derivative of methotrexate, a widely used antifolate drug in chemotherapy and for the treatment of autoimmune diseases. Methotrexate's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of purines and thymidylate, which are vital for DNA replication and cellular proliferation.[1][2] By disrupting these metabolic pathways, methotrexate induces cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of ornithine-methotrexate in cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle of the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these formazan crystals, which is determined by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.[3][4]

Data Presentation: IC50 Values of Methotrexate and Ornithine-Methotrexate



The following table summarizes hypothetical IC50 values for **ornithine-methotrexate** alongside reported experimental values for methotrexate in various cancer cell lines after a 48-hour incubation period. This allows for a comparative assessment of the novel compound's potency.

Compound	Cell Line	Cancer Type	IC50 (μM)
Ornithine- Methotrexate	HTC-116	Colorectal Carcinoma	Hypothetical Value
A-549	Lung Carcinoma	Hypothetical Value	
Daoy	Medulloblastoma	Hypothetical Value	
Saos-2	Osteosarcoma	Hypothetical Value	
Methotrexate	HTC-116	Colorectal Carcinoma	0.15[5][6]
A-549	Lung Carcinoma	0.10[5]	
Daoy	Medulloblastoma	0.095[7]	_
Saos-2	Osteosarcoma	0.035[7]	_

Note: IC50 values for **ornithine-methotrexate** are presented as hypothetical for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols Materials and Reagents

- Ornithine-Methotrexate (CAS: 80407-73-4)
- Methotrexate (CAS: 59-05-2) as a positive control
- Selected cancer cell lines (e.g., HTC-116, A-549, Daoy, Saos-2)
- Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Phosphate-Buffered Saline (PBS), pH 7.4



- Trypsin-EDTA (0.25%)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl Sulfoxide (DMSO)
- 96-well flat-bottom sterile microplates
- Multichannel pipette
- Microplate reader
- CO2 incubator (37°C, 5% CO2)

Preparation of Stock Solutions

- Ornithine-Methotrexate and Methotrexate Stock Solutions: Prepare a 10 mM stock solution of both ornithine-methotrexate and methotrexate in DMSO.
- Working Solutions: Perform serial dilutions of the stock solutions in complete cell culture medium to achieve the desired final concentrations for the assay. A common starting range for methotrexate and its derivatives is 0.01 μM to 100 μM.

Cell Culture and Seeding

- Culture the selected cancer cell lines in complete medium at 37°C in a humidified atmosphere with 5% CO2.
- When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
- Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer to ensure viability is above 90%.
- Seed 100 μL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.



Drug Treatment

- After overnight incubation, carefully remove the medium from the wells.
- Add 100 μL of fresh medium containing various concentrations of ornithine-methotrexate or methotrexate to the designated wells.
- Include a vehicle control (medium with the highest concentration of DMSO used) and a nocell control (medium only) for background absorbance.
- Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

MTT Assay Protocol

- Following the 48-hour incubation, add 10 μL of MTT solution (5 mg/mL) to each well.
- Incubate the plates for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
- Carefully remove the medium containing MTT from each well.
- Add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.

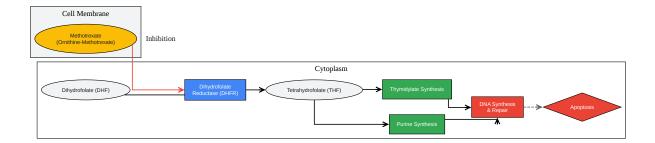
Data Analysis

- Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
- Calculate the percentage of cell viability for each drug concentration using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
- Plot the percent viability against the logarithm of the drug concentration.



 Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit a sigmoidal doseresponse curve and determine the IC50 value, which is the concentration of the compound that results in 50% cell viability.

Visualizations Methotrexate Signaling Pathway

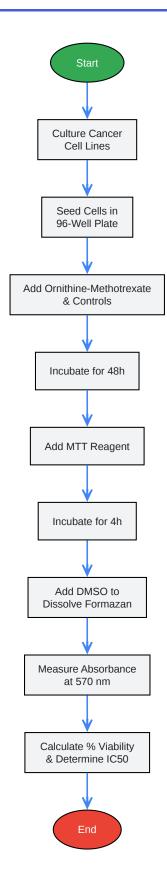


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Caption: Mechanism of action of methotrexate and its derivatives.

Experimental Workflow for IC50 Determination





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Caption: Workflow for determining the IC50 of ornithine-methotrexate.



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